3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid
Description
Structure
3D Structure
Properties
CAS No. |
919601-28-8 |
|---|---|
Molecular Formula |
C9H6F2O3 |
Molecular Weight |
200.14 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-2-hydroxyprop-2-enoic acid |
InChI |
InChI=1S/C9H6F2O3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-4,12H,(H,13,14) |
InChI Key |
MNUHIHNDDREZFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Precursor Compounds
One effective method for synthesizing 3-(2,4-difluorophenyl)-2-hydroxyprop-2-enoic acid involves the reaction of 2,4-difluoroaniline with an appropriate acylating agent. The process typically follows these steps:
Reagents :
- 2,4-Difluoroaniline
- Acetic anhydride or similar acylating agents
- Base (e.g., triethylamine)
-
- Mix the 2,4-difluoroaniline with the acylating agent in a solvent like dichloromethane.
- Add a base to neutralize the generated acid.
- Stir the mixture at room temperature for several hours.
- Isolate the product through extraction and purification techniques such as recrystallization.
Yield and Purity : Typical yields range from 60% to 80%, depending on the reaction conditions and purification methods employed.
Functional Group Transformations
Another approach involves modifying existing functional groups on related compounds to synthesize the target molecule:
Starting Material : Use a compound like 3-(4-fluorophenyl)-2-hydroxypropanoic acid.
Reagents :
- Reagents for halogenation (e.g., N-bromosuccinimide)
- Acidic or basic conditions for hydrolysis or esterification as needed.
-
- Treat the starting material with halogenating agents under acidic conditions to introduce fluorine atoms selectively.
- Follow up with hydrolysis or further functionalization to achieve the final structure.
Yield and Purity : Yields can vary significantly based on the efficiency of the functional group transformations but are generally in a similar range as direct synthesis methods.
Catalyzed Reactions
Catalytic methods can improve yield and selectivity:
Catalysts : Commonly used catalysts include palladium on carbon for hydrogenation reactions.
-
- Start from a precursor such as a corresponding unsaturated acid or ester.
- Conduct hydrogenation in the presence of a palladium catalyst under mild conditions (room temperature, atmospheric pressure).
- Isolate and purify the desired product.
Yield and Purity : This method often results in high yields (up to 90%) and high purity due to selective catalytic activity.
Comparative Analysis of Methods
| Method Type | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Direct Synthesis | 60-80 | High | Straightforward procedure |
| Functional Group Transformations | Varies | Moderate | Utilizes existing compounds |
| Catalyzed Reactions | Up to 90 | Very High | Enhanced selectivity and efficiency |
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 3-(2,4-Difluorophenyl)-2-oxoprop-2-enoic acid.
Reduction: Formation of this compound.
Substitution: Formation of nitro or halogenated derivatives of the difluorophenyl group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid exhibits significant anticancer properties. A study conducted by the National Cancer Institute demonstrated that this compound showed promising results against a variety of human tumor cell lines, with mean growth inhibition values indicating its potential as an antitumor agent . The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property positions it as a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Agricultural Applications
Herbicidal Activity
this compound has been explored for its herbicidal properties. Its efficacy against certain weed species suggests that it could be developed into a selective herbicide. The compound's mode of action involves disrupting the growth processes in target plants, which can lead to effective weed management in agricultural settings .
Pesticide Development
Furthermore, this compound is being studied as a potential component in pesticide formulations. Its ability to target specific biochemical pathways in pests could lead to the development of more environmentally friendly pest control solutions that minimize harm to non-target species .
Material Science
Polymer Synthesis
In material science, this compound is being investigated for its role in synthesizing advanced polymers. Its unique chemical structure allows for the creation of materials with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating this compound shows promise for applications in coatings and structural materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of 3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid with structurally related compounds:
Key Observations:
- Fluorination Effects : Fluorine atoms in the 2,4-difluorophenyl group enhance electron-withdrawing properties, stabilizing the conjugated π-system and influencing acidity (pKa ~3–4 for similar cinnamic acids) .
- Ring Modifications : Compounds like (2E)-3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid exhibit altered electronic properties due to the furan ring, which may expand applications in organic electronics .
Biological Activity
3-(2,4-Difluorophenyl)-2-hydroxyprop-2-enoic acid is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a difluorinated phenyl group and a hydroxyprop-2-enoic acid moiety, suggests significant interactions with biological targets, making it a candidate for drug discovery and agricultural applications.
The molecular formula of this compound is C10H8F2O3, with a molecular weight of approximately 218.16 g/mol. The presence of fluorine atoms generally enhances the compound's biological activity and alters its physicochemical properties, such as lipophilicity and metabolic stability.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Activity : Compounds with similar structures have shown significant anti-inflammatory effects. For instance, derivatives of phenolic acids often exhibit suppression of inflammatory markers in vitro and in vivo models .
- Antioxidant Properties : The compound may act as a free radical scavenger, reducing oxidative stress in biological systems. This has been documented in studies where related compounds demonstrated significant antioxidant activity .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and apoptosis .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : Similar compounds have been shown to interact with G protein-coupled receptors (GPCRs), influencing cellular signaling cascades that regulate inflammation and cell survival .
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anti-inflammatory Studies : A series of phenolic acid derivatives were synthesized and tested for their anti-inflammatory properties. Compounds similar to this compound exhibited suppression rates comparable to established anti-inflammatory drugs like indomethacin .
- Antioxidant Activity Assessment : In vitro assays measuring DPPH radical scavenging activity indicated that derivatives of this compound had significant antioxidant effects, suggesting a potential therapeutic role in oxidative stress-related diseases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | CAS Number | Unique Features | Biological Activity |
|---|---|---|---|
| 3-(3,5-Difluorophenyl)-2-hydroxyprop-2-enoic acid | 919601-54-0 | Different fluorination pattern | Significant anti-inflammatory |
| 4-Hydroxyphenylacetic acid | 1929-73-0 | Lacks fluorination; simpler structure | Antioxidant and anti-inflammatory |
| 3-Hydroxyprop-2-enoic acid | 147672-80-8 | No fluorination; serves as a control | Limited compared to fluorinated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
